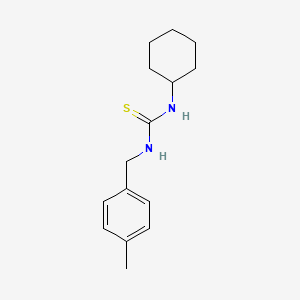
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is also known as CDB-2914 or Ulipristal acetate and is an antagonist of the progesterone receptor.
Mechanism of Action
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is an antagonist of the progesterone receptor. It binds to the receptor and prevents the binding of progesterone, which is a hormone that plays a crucial role in the menstrual cycle and pregnancy. By blocking the progesterone receptor, the compound can prevent the growth and proliferation of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione are related to its anti-progestin activity. The compound has been shown to inhibit the growth of breast cancer cells and endometrial cancer cells. It has also been studied for its potential use as an emergency contraceptive, as it can prevent the implantation of a fertilized egg in the uterus.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its anti-progestin activity, which makes it a potential candidate for the treatment of certain types of cancer. However, one limitation is that the compound is not selective for the progesterone receptor, and it can also bind to other receptors, which may lead to unwanted side effects.
Future Directions
For research on 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include studying its potential use as a therapeutic agent for the treatment of breast cancer and endometrial cancer. The compound could also be studied for its potential use as an emergency contraceptive, as it has been shown to prevent the implantation of a fertilized egg in the uterus. Additionally, further research could be conducted to improve the selectivity of the compound for the progesterone receptor, which would reduce the risk of unwanted side effects.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-chlorobenzaldehyde and 2,5-dimethoxybenzylamine in the presence of acetic acid. The resulting Schiff base is then cyclized with barbituric acid to give the final product.
Scientific Research Applications
1-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-progestin activity, which makes it a potential candidate for the treatment of certain types of cancer, such as breast cancer and endometrial cancer. The compound has also been studied for its potential use as an emergency contraceptive.
properties
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-26-14-7-8-16(27-2)11(9-14)10-15-17(23)21-19(25)22(18(15)24)13-5-3-12(20)4-6-13/h3-10H,1-2H3,(H,21,23,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSIOQFLJLPYRG-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)acetamide](/img/structure/B5966819.png)
![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5966826.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5966830.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5966846.png)
![4-benzyl-2-{5-[(methylthio)methyl]-1,2,4-oxadiazol-3-yl}morpholine trifluoroacetate](/img/structure/B5966848.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966854.png)
![N-cyclopropyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5966856.png)
![2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B5966869.png)
![2-hydroxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966874.png)

![2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5966890.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5966892.png)
![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5966908.png)
![ethyl (4-{[(2,4-dichlorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5966915.png)